![molecular formula C18H11NO5 B5763446 2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5763446.png)
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including DNA topoisomerase II and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have a range of activities that make it a useful tool in scientific research. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on 2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione. These include investigating its potential as a lead compound for the development of new drugs, exploring its mechanism of action, and investigating its potential as an anti-inflammatory agent. Other future directions include studying its potential as an antioxidant and investigating its potential as an antiviral agent.
Conclusion:
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and in scientific research.
Synthesis Methods
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione can be synthesized using different methods, including the reaction of 3-amino-4-hydroxy coumarin with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 3-amino-4-hydroxy coumarin with phthalic anhydride and acetic anhydride in the presence of a catalyst. The yield of the compound varies depending on the method used.
Scientific Research Applications
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have antitumor, antiviral, and anti-inflammatory activities. Its potential as a lead compound for the development of new drugs has been investigated.
properties
IUPAC Name |
2-(7-methoxy-4-oxochromen-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5/c1-23-10-6-7-13-15(8-10)24-9-14(16(13)20)19-17(21)11-4-2-3-5-12(11)18(19)22/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGPHKNLVJNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-4-oxo-4H-chromen-3-yl)-1H-isoindole-1,3(2H)-dione |
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